molecular formula C9H12ClNO3 B2384242 Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate CAS No. 2378489-88-2

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate

Cat. No. B2384242
M. Wt: 217.65
InChI Key: YBYPNGGUYRBQGG-RQJHMYQMSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in chemical databases .

Scientific Research Applications

In addition, there is a study on the design and process of chiral separation of a similar compound, “(2S,4S)-1- (tert-butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid” from mixed (2S,4S)-TBMP and (2S,4R)-1- (tert-butoxy carbonyl)-4 . An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

  • Diastereoselective Synthesis of cis-(2S,4S) and cis-(2R,4R)-4-Hydroxyprolines

    • Field : Organic Chemistry
    • Summary : A concise synthesis of (2R,4R)-4-hydroxyproline (1) and (2S,4S)-4-hydroxyproline (2) has been developed in enantiomerically pure form from commercially available starting materials with excellent diastereos-electivity .
    • Methods : The tightly bound chelation controlled transition state formed during the 5-exo-tet ring closure reaction is assumed to be the origin of high diastereoselectivity .
    • Results : This method has been used for the synthesis of glycopeptides, ACE inhibitors, and 1-b-methylacarbapenem antibiotics .
  • Methyl (2S,4R)-4-Fluoroprolinate

    • Field : Chemical Synthesis
    • Summary : Methyl (2S,4R)-4-fluoroprolinate is a chemical compound with the molecular formula C6H11ClFNO2 .
    • Results : The outcomes obtained from the use of this compound are not specified in the sources I found .
  • Resolution of Enantiomers

    • Field : Stereochemistry
    • Summary : The process of separating a racemic mixture into its component enantiomers is called resolution . This is a common experiment in the laboratory component of introductory organic chemistry .
    • Methods : Reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomeric esters .
    • Results : The separated esters can be hydrolyzed to yield the ‘resolved’ (enantiomerically pure) alcohols .
  • Clindamycin Hydrochloride

    • Field : Pharmaceutical Chemistry
    • Summary : Clindamycin hydrochloride is a compound with a similar structure to "Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate" . It is used as an antibiotic to treat a variety of bacterial infections .
    • Results : The outcomes obtained from the use of this compound are not specified in the sources I found .

Safety And Hazards

This involves identifying any potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

properties

IUPAC Name

methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3/c1-14-9(13)7-4-6(10)8(12)11(7)5-2-3-5/h5-7H,2-4H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYPNGGUYRBQGG-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C(=O)N1C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-4-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylate

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